1,3-dibenzylbenzene

説明

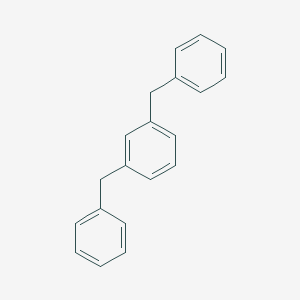

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dibenzylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-3-8-17(9-4-1)14-19-12-7-13-20(16-19)15-18-10-5-2-6-11-18/h1-13,16H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQIGLSPYANTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184255 | |

| Record name | Benzene, bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30172-67-9 | |

| Record name | Benzene, bis(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030172679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions and Reactivity Studies of 1,3 Dibenzylbenzene Analogues

Reactivity in Hydrogenation and Dehydrogenation Processes

Mixtures containing dibenzylbenzene are prominent in the field of hydrogen storage, where they function as Liquid Organic Hydrogen Carriers (LOHCs). These systems offer a safe and manageable method for storing and transporting hydrogen by chemically bonding it to a liquid carrier. The core of this technology lies in the reversible catalytic hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) cycles. d-nb.infomdpi.com Dibenzyltoluene (DBT), often in a mixture with related compounds like 1,3-dibenzylbenzene, is a particularly promising LOHC due to its high hydrogen storage capacity and favorable physical properties. acs.orgnih.gov

The catalytic hydrogenation of dibenzyltoluene (H0-DBT) and its analogues is an exothermic process that converts the unsaturated aromatic rings into their saturated cycloalkane counterparts (perhydro-dibenzyltoluene or H18-DBT), effectively "charging" the LOHC with hydrogen. d-nb.inforesearchgate.net This reaction is typically performed in the presence of a heterogeneous catalyst at elevated temperatures and pressures. researchgate.net

Table 1: Catalysts and Conditions for Dibenzyltoluene Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | Key Findings | Reference |

| Ru/Al₂O₃ | 100-250 | 1-5 | Effective for saturating DBT mixtures. | researchgate.net |

| Ni/Al₂O₃ | 120-180 | 3-7 | Reaction follows a two-step series from DBT to 12H-DBT, then to 18H-DBT. | acs.org |

| Raney-Ni | 170 | 0.80 | Found to be the most active among various catalysts in a low-pressure system study. | researchgate.net |

| Pt/Al₂O₃ | 270-320 | N/A | Primarily studied for dehydrogenation but also active in hydrogenation. | mdpi.com |

Understanding the reaction kinetics is crucial for designing and optimizing reactors for LOHC systems. repec.orgresearchgate.net Kinetic models for both the hydrogenation and dehydrogenation of the dibenzyltoluene system have been developed based on experimental data.

For hydrogenation, a micro-kinetic model based on the Langmuir-Hinshelwood mechanism has been proposed for DBT mixtures over a Ru/Al₂O₃ catalyst. repec.org This model considers the dissociative adsorption of hydrogen on the catalyst surface. repec.org Studies using a Ni/Al₂O₃ catalyst determined that the reaction order for each hydrogenation step is approximately 1 with respect to the reactant concentration and around 0.75 with respect to hydrogen pressure. acs.org The activation energies for the sequential hydrogenation steps (DBT → 6H-DBT, 6H-DBT → 12H-DBT, and 12H-DBT → 18H-DBT) were found to be 59.3, 56.1, and 64.6 kJ·mol⁻¹, respectively, indicating that the hydrogenation of 12H-DBT is the rate-determining step. acs.org

For the reverse reaction, dehydrogenation, kinetic models have been developed for perhydro-dibenzyltoluene (H18-DBT) over platinum-based catalysts. mdpi.comresearchgate.net The reaction is often modeled with first-order kinetics. mdpi.com Activation energies reported for dehydrogenation vary depending on the catalyst and conditions, with values ranging from 102 kJ/mol for Pt/Al₂O₃ to 151 kJ/mol for a magnesium-doped Pt/Al₂O₃ catalyst. mdpi.com Another study reported an activation energy of 171 kJ/mol. researchgate.netmdpi.com These models are essential for predicting reaction rates and optimizing the conditions for efficient hydrogen release. fraunhofer.defau.de

Table 2: Kinetic Parameters for Dibenzyltoluene Hydrogenation/Dehydrogenation

| Reaction | Catalyst | Activation Energy (Ea) | Reaction Order | Key Model Assumption | Reference |

| Hydrogenation | Ni/Al₂O₃ | 59-65 kJ/mol | ~1 (reactant), ~0.75 (H₂) | Two-step series reaction. | acs.org |

| Hydrogenation | Ru/Al₂O₃ | N/A | N/A | Langmuir-Hinshelwood mechanism. | repec.org |

| Dehydrogenation | Pt/Al₂O₃ | 102 kJ/mol | First-order | Arrhenius model. | mdpi.com |

| Dehydrogenation | Pt/Mg-Al₂O₃ | 151 kJ/mol | First-order | Arrhenius model. | mdpi.com |

| Dehydrogenation | Pt/Al₂O₃ | 171 kJ/mol | 2.3 - 2.4 | Continuous flow system model. | researchgate.netmdpi.com |

The efficiency of the hydrogenation of dibenzyltoluene mixtures is significantly influenced by reaction conditions such as temperature, pressure, and catalyst loading. repec.orgresearchgate.net Increasing both temperature and pressure generally enhances the reaction rate. acs.orgresearchgate.net For instance, one study identified an optimal hydrogenation temperature of 170 °C at a pressure of 0.80 MPa using a Raney-Ni catalyst. researchgate.net

However, for dehydrogenation, while higher temperatures increase the degree of dehydrogenation (DoD), there is an upper limit due to the thermal stability of the LOHC material. mdpi.com Above 290-300 °C, DBT can undergo thermal cracking, leading to the formation of unwanted by-products. mdpi.com The stirring speed during the reaction can also play a role, although its influence is often found to be negligible above a certain threshold (e.g., 800-1000 rpm), suggesting that mass transfer limitations are overcome. repec.orgresearchgate.net The choice of catalyst is paramount, with platinum-based catalysts being well-established for dehydrogenation, while ruthenium and nickel catalysts are favored for hydrogenation. researchgate.netresearchgate.netmdpi.com

Formation of Organometallic Complexes

The 1,3-disubstituted benzene (B151609) ring, the core structure of this compound, also serves as a rigid backbone for the synthesis of "pincer" ligands. These are tridentate ligands that bind to a metal center in a meridional fashion, often forming highly stable organometallic complexes. rsc.orgacs.org The m-xylene (B151644) framework, an analogue of this compound, is a common starting point for creating PCP pincer ligands, where 'P' represents a phosphine (B1218219) donor group and 'C' represents the central aryl carbon that forms a direct bond with the metal. researchgate.net

The synthesis of pincer ligands based on the m-xylene scaffold typically begins with 1,3-bis(bromomethyl)benzene (B165771). researchgate.netacs.org This precursor reacts with phosphines to create the ligand framework. researchgate.net Subsequent reaction with a metal source, such as a metal halide or carbonyl complex, leads to the formation of the pincer complex through a process called cyclometalation. acs.orgacs.org

A variety of transition metals, including those from Group 6 (Chromium, Molybdenum, Tungsten), Group 9 (Rhodium, Iridium), and others like Palladium and Nickel, have been successfully incorporated into xylene-based pincer frameworks. rsc.orgresearchgate.netacs.orgacs.org These complexes are characterized using standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, FT-IR spectroscopy, and single-crystal X-ray diffraction to confirm their structure and bonding. researchgate.netacs.org For example, palladium(II) complexes with bis(sulfoxide)-pincer ligands derived from m-xylene have been synthesized and separated into their different diastereomers. acs.org Similarly, macrocyclic PCP pincer ligands derived from m-xylene have been used to create a series of Rhodium(I) and Iridium(III) complexes. rsc.org

Spectroscopic methods are vital for understanding the electronic properties of these pincer complexes. ³¹P NMR spectroscopy is particularly useful for probing the environment of the phosphorus donor atoms. acs.orgacs.org ¹H and ¹³C NMR provide detailed information about the ligand backbone. acs.orgacs.org X-ray crystallography gives precise data on bond lengths and angles, confirming the pincer-like coordination and revealing the geometry around the metal center. researchgate.netacs.org For instance, X-ray analysis of titanium PCP pincer complexes shows Ti-C bond distances of around 2.20 Å and Ti-P bond lengths of approximately 2.67 Å. acs.org

Computational studies, often using Density Functional Theory (DFT), complement experimental data by providing deeper insight into the electronic structure and bonding. researchgate.netacs.org These calculations can help rationalize the observed stability, reactivity, and spectroscopic features of the complexes. For example, DFT calculations have been used to study the fluxional behavior of seven-coordinate molybdenum and tungsten tricarbonyl pincer complexes, explaining the rapid interconversion of carbonyl ligands observed in solution. researchgate.net Computational models of nickel-phosphido pincer complexes have helped to understand their dynamic behavior and the nature of the isomers observed in variable-temperature NMR experiments. acs.org

Intramolecular Cyclization and Rearrangement Reactions

The structural framework of this compound can be found in precursor molecules that undergo intramolecular cyclization to form heterocyclic systems. Notably, diamine analogues are key substrates for the synthesis of benzimidazoles, a class of compounds with significant applications. researchgate.netrasayanjournal.co.insemanticscholar.org The formation of the benzimidazole (B57391) ring system from diamine precursors involves an intramolecular C–N bond formation, a reaction of considerable interest in synthetic organic chemistry.

The synthesis of benzimidazoles from o-phenylenediamine (B120857) derivatives is a well-established transformation that can proceed through various pathways, often dictated by the reaction conditions and the nature of the co-reactant. rasayanjournal.co.insemanticscholar.org While direct reactions with carboxylic acids or their derivatives under acidic conditions (Phillips-Ladenburg reaction) are common, the use of aldehydes presents an alternative route. rasayanjournal.co.insemanticscholar.org

A plausible pathway for the formation of 1,2-disubstituted benzimidazoles from the reaction of an aromatic diamine with an alcohol, which is first oxidized to an aldehyde, involves the following key steps. Initially, the aldehyde is generated from the corresponding alcohol via a catalyzed dehydrogenation process. researchgate.netfrontiersin.org This is followed by the condensation of the diamine with the in situ-generated aldehyde to form a bisimine intermediate. This intermediate then undergoes intramolecular cyclization and a subsequent rearrangement to yield the final 1,2-disubstituted benzimidazole product. researchgate.netfrontiersin.org

An alternative pathway can occur if one of the amine groups in the diamine is already substituted, for instance, with a benzyl (B1604629) group. In such cases, the remaining primary amine can react with an aldehyde to form an imine intermediate. This intermediate then undergoes intramolecular cyclization to form the benzimidazole ring. researchgate.netfrontiersin.org The regioselectivity of these reactions can be influenced by the electronic properties of the reactants. researchgate.net

The cyclization process can be facilitated by various catalytic systems. For instance, iron complexes have been shown to effectively catalyze the dehydrogenative coupling of alcohols with aromatic diamines to selectively produce 1,2-disubstituted benzimidazoles. researchgate.netfrontiersin.org Similarly, copper-catalyzed intramolecular C-N bond formation is a widely used method for the synthesis of benzimidazole-fused heterocycles. mdpi.com

The following table summarizes different catalytic systems and conditions used for the synthesis of benzimidazoles from diamine precursors.

| Catalyst/Reagent | Co-reactant | Conditions | Product Type | Ref |

| Iron Complex | Primary Alcohols | High Temperature (e.g., 150°C), N2 atmosphere | 1,2-Disubstituted Benzimidazoles | researchgate.net |

| CuI/l-proline | Aqueous Ammonia | Room Temperature, then acidic or heat | Substituted 1H-Benzimidazoles | acs.org |

| Iodine(III) | - | Room Temperature, mCPBA as oxidant | 1,2-Disubstituted Benzimidazoles | organic-chemistry.org |

| TEMPO/O2 | - | - | Fused Tetracyclic Benzimidazoles | organic-chemistry.org |

| Cu2O/DMEDA | - | K2CO3, water | Substituted Benzimidazoles | organic-chemistry.org |

The intramolecular formation of a C–N bond is the pivotal step in the cyclization of diamine precursors to form benzimidazoles. Mechanistic studies have provided insights into this crucial transformation, which can proceed through different mechanisms depending on the reaction conditions and the nature of the substrates and catalysts.

In transition-metal-catalyzed reactions, the mechanism often involves the coordination of the nitrogen atom to the metal center, which facilitates the subsequent C–N bond formation. For example, in gold(III)-catalyzed intramolecular C-H amination, the nitrogen donor first coordinates to the gold center. This is followed by an intramolecular C-H bond activation to form a metallacycle intermediate. Reductive elimination from this intermediate then leads to the formation of the C–N bond. mdpi.com

Palladium-catalyzed reactions have also been studied. One proposed mechanism for a Heck-type reaction involves the oxidative addition of a C-Br bond to a Pd(0) catalyst, followed by intramolecular cyclization to form a palladium complex. Subsequent β-N elimination cleaves a C-N bond, and reductive elimination regenerates the catalyst and yields the product. rsc.org

Radical-mediated pathways are also possible. For instance, photochemically induced intramolecular hydrogen atom transfer in imines can generate radical intermediates that subsequently cyclize to form either C-C or C-N bonds. researchgate.net Computational studies have supported such mechanisms. researchgate.net In some enzymatic reactions, such as those catalyzed by engineered P450 enzymes for C(sp3)-H amination, a radical rebound mechanism is involved in the C-N bond formation. nih.gov This step has been identified as the enantioselectivity-determining step in these biocatalytic transformations. nih.gov

The table below outlines different mechanistic proposals for intramolecular C-N bond formation.

| Reaction Type | Proposed Mechanism | Key Intermediates | Catalyst/Mediator | Ref |

| Gold-Catalyzed C-H Amination | Coordination, C-H activation, Reductive elimination | Metallacycle | Au(III) | mdpi.com |

| Palladium-Catalyzed Heck-type Reaction | Oxidative addition, Intramolecular cyclization, β-N elimination | Palladium complex | Pd(0) | rsc.org |

| Photochemical Cyclization | Photoinduced hydrogen atom transfer, Radical cyclization | Radical diyl | Light | researchgate.net |

| Enzymatic C-H Amination | Hydrogen atom transfer, Radical rebound | Radical species | P450 enzyme | nih.gov |

| Iron-Catalyzed Dehydrogenative Coupling | Condensation, Intramolecular cyclization, Rearrangement | Bisimine | Iron complex | researchgate.netfrontiersin.org |

Structural and Functional Derivatives of 1,3 Dibenzylbenzene

Dibenzyl Benzene-1,3-Dicarboxylates and Their Chemical Utility

Dibenzyl benzene-1,3-dicarboxylate, also known as dibenzyl isophthalate (B1238265), is an aromatic ester featuring a central benzene (B151609) ring substituted at the 1 and 3 positions with benzyloxycarbonyl groups. This structure is synthesized through the esterification of isophthalic acid with benzyl (B1604629) alcohol. While direct synthesis details are analogous to those for its isomers, such as dibenzyl phthalate, the process generally involves reacting isophthalic acid or its more reactive derivative, isophthaloyl chloride, with benzyl alcohol, often in the presence of a catalyst and under conditions that facilitate the removal of water. chemicalbook.comacs.org

Dibenzyl benzene-1,3-dicarboxylate is a valuable building block in the synthesis of more complex molecules and polymers. The ester linkages can be hydrolyzed to regenerate the carboxylic acid groups, or the entire molecule can be used as a monomeric unit. Its structural rigidity, conferred by the 1,3-disubstituted benzene core, makes it a precursor for materials that require thermal stability. For instance, analogous structures like diphenyl isophthalate are used as monomers in the synthesis of high-performance, heat-resistant polymers such as polybenzimidazoles (PBI). google.com The dibenzyl ester can similarly serve as a precursor, with the benzyl groups being removed during or after the polymerization process.

The benzene-1,3-dicarboxylate (isophthalate) moiety is widely employed as a linker in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.comacs.org These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands. The specific geometry of the isophthalate linker, with its 120° angle between the carboxylate groups, directs the formation of diverse and predictable network topologies.

While research often employs the free acid, the use of ester derivatives like dibenzyl benzene-1,3-dicarboxylate offers potential advantages in modulating solubility and reactivity during synthesis. The ester can be hydrolyzed in situ under solvothermal conditions to generate the coordinating carboxylate groups. The presence of the benzyl groups could also influence the porosity and surface properties of the resulting framework. These materials have potential applications in gas storage, catalysis, and sensing. mdpi.comacs.orgnih.gov

The benzyl groups in dibenzyl benzene-1,3-dicarboxylate exert significant steric and electronic effects that influence the molecule's reactivity and the properties of materials derived from it.

Steric Influence : The benzyl groups are considerably bulkier than simple alkyl groups like methyl or ethyl. This steric hindrance can affect the kinetics of reactions involving the ester functionality or the aromatic rings. researchgate.netlibretexts.org For example, in polymerization reactions, the bulky nature of the leaving benzyl group could influence the rate of transesterification or polycondensation. mdpi.com In the context of MOFs, these groups could act as templates, influencing the pore size and shape of the resulting framework.

Electronic Influence : The benzyl group consists of a phenyl ring attached to a methylene (B1212753) (-CH2-) group. The methylene group is weakly electron-donating through an inductive effect. However, the entire benzylic system can stabilize adjacent positive charges through resonance, a key feature in certain reaction mechanisms. edubull.comyoutube.com Compared to a simple alkyl ester, the benzyl ester's reactivity is modified; for example, benzyl esters can be cleaved under specific hydrogenolysis conditions (e.g., H2/Pd) that leave other ester types intact, offering a strategic advantage in multi-step synthesis. organic-chemistry.org This unique electronic character makes the benzyl group a useful protecting group in organic chemistry.

Table 1: Physicochemical Properties of Dibenzyl Benzene-1,3-Dicarboxylate An interactive data table based on the data in the text.

| Property | Value | Reference |

| IUPAC Name | dibenzyl benzene-1,3-dicarboxylate | nih.gov |

| Molecular Formula | C22H18O4 | nih.gov |

| Molecular Weight | 346.4 g/mol | nih.gov |

| CAS Number | 16034-14-3 | nih.gov |

Brominated Derivatives for Further Functionalization

Introducing bromine atoms onto the 1,3-dibenzylbenzene framework creates highly versatile intermediates for subsequent chemical transformations. Bromination can occur on the central benzene ring via electrophilic aromatic substitution or, more commonly for synthetic applications, on the benzylic methyl groups of a precursor like m-xylene (B151644) via radical bromination. libretexts.org This latter approach yields bis(bromomethyl) derivatives, which are powerful alkylating agents.

While specific literature on 4,4″-bis(bromomethyl)-1,3-dibenzylbenzene is scarce, the synthetic utility of its core structural motif is well-established through the extensive use of its simpler analog, 1,3-bis(bromomethyl)benzene (B165771) . This compound is a cornerstone in macrocycle synthesis, acting as a rigid linker to bridge two or more molecular chains. acs.org

Macrocyclization is a critical strategy in medicinal chemistry and materials science for creating molecules with constrained conformations and unique binding properties. nih.govacs.org In a typical application, 1,3-bis(bromomethyl)benzene reacts with difunctional nucleophiles, such as dithiols or diamines, under high-dilution conditions that favor intramolecular cyclization over intermolecular polymerization. nih.govresearchgate.net For example, reacting 1,3-bis(bromomethyl)benzene with a peptide containing two cysteine residues can "staple" the peptide into a constrained, bicyclic structure, often enhancing its stability and biological activity. researchgate.net

The hypothetical 4,4″-bis(bromomethyl)-1,3-dibenzylbenzene would function as a much larger and potentially more flexible linker. The two reactive bromomethyl groups are separated by a greater distance, enabling the synthesis of larger macrocycles. The central this compound core would impart a specific bent geometry to the resulting macrocyclic structure.

Table 2: Comparison of Brominated Linkers for Macrocyclization An interactive data table based on the data in the text.

| Compound | Key Feature | Potential Application |

| 1,3-Bis(bromomethyl)benzene | Rigid, bent linker | Stapling of peptides, synthesis of small to medium-sized macrocycles. acs.org |

| 4,4″-Bis(bromomethyl)-1,3-dibenzylbenzene | Larger, semi-rigid bent linker | Synthesis of large macrocycles and molecular cages. |

N,N'-Dibenzylbenzene-1,3-Dicarbaldimine as Ligand Precursors

N,N'-Dibenzylbenzene-1,3-dicarbaldimine is a Schiff base, a class of compounds containing a carbon-nitrogen double bond (imine). This specific diimine is synthesized through the condensation reaction of one equivalent of 1,3-benzenedicarboxaldehyde with two equivalents of benzylamine. scielo.org.zascispace.com The reaction typically proceeds with high efficiency in an appropriate solvent, often with acid or base catalysis to facilitate the dehydration process.

Schiff bases are exceptionally important as ligands in coordination chemistry because the imine nitrogen atom possesses a lone pair of electrons that can readily coordinate to metal ions. science.govrsc.orgnih.gov N,N'-Dibenzylbenzene-1,3-dicarbaldimine acts as a bidentate or bridging ligand. The two imine nitrogen atoms can chelate to a single metal center or, more likely given the distance and orientation imposed by the 1,3-benzene spacer, bridge between two different metal centers.

This bridging capability makes it a prime candidate for the synthesis of coordination polymers and discrete polynuclear complexes. scielo.org.za The properties of the resulting metal complex, such as its geometry, stability, and catalytic or photoluminescent behavior, can be tuned by varying the metal ion and the structure of the Schiff base ligand. The benzyl groups on the imine nitrogen atoms add steric bulk and can influence the solubility and crystal packing of the final metal-ligand assembly.

Isomeric Considerations and Their Research Implications

Comparative Studies with 1,2- and 1,4-Dibenzylbenzene (B8799938)

Comparative analysis of the dibenzylbenzene isomers reveals key differences in their physical and chemical behaviors, which are directly attributable to the geometric arrangement of the benzyl substituents. These differences are critical in determining their suitability for specific research and industrial applications.

The substitution pattern on the central benzene ring dictates the molecule's symmetry and steric environment. The 1,4-isomer possesses the highest degree of symmetry, being a linear and para-substituted molecule. In contrast, the 1,2-isomer is the most sterically hindered due to the adjacent placement of the two large benzyl groups. The 1,3-isomer presents an intermediate case of steric crowding.

These structural variations lead to distinct physical properties among the isomers. For instance, the melting and boiling points are influenced by the efficiency of crystal lattice packing and intermolecular forces. While comprehensive comparative data is not always available in a single source, individual data points allow for a general comparison.

| Property | 1,2-Dibenzylbenzene (B8481200) (ortho) | This compound (meta) | 1,4-Dibenzylbenzene (para) |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₈ | ||

| Molar Mass | 258.36 g/mol | ||

| Boiling Point | Data not readily available | 385.8°C at 760 mmHg chemnet.com | Data not readily available |

| Density | Data not readily available | 1.04 g/cm³ chemnet.com | Data not readily available |

| Flash Point | Data not readily available | 181.8°C chemnet.com | Data not readily available |

The research implications of these isomeric differences are significant, particularly in fields where molecular shape and reactivity are paramount.

Steric Hindrance and Reactivity: The degree of steric hindrance plays a crucial role in the chemical reactivity of the isomers. The crowded nature of 1,2-dibenzylbenzene can impede the approach of reagents to the central benzene ring, potentially lowering its reactivity in certain substitution reactions compared to the more accessible rings of the 1,3- and 1,4-isomers. Conversely, this steric crowding can be exploited in the design of specialized ligands for catalysis, where the bulky groups can create specific chiral pockets around a metal center.

Applications in Materials Science: The symmetry and packing ability of the isomers are critical in the context of materials science. The linear and symmetrical structure of 1,4-dibenzylbenzene often allows for more ordered packing in the solid state, which can be advantageous for applications in organic electronics and crystal engineering. The less symmetrical 1,2- and 1,3-isomers may be more suitable for creating amorphous materials or liquid crystals, where a less regular molecular shape is desirable.

Applications in Advanced Materials Science and Engineering

Components in Liquid Organic Hydrogen Carrier (LOHC) Systems

The family of dibenzylbenzene compounds, often found within mixtures of dibenzyltoluene (DBT), plays a role in the landscape of Liquid Organic Hydrogen Carrier (LOHC) technology. bg.ac.rsnih.gov LOHC systems are a promising avenue for the safe and efficient storage and transportation of hydrogen, leveraging the reversible catalytic hydrogenation and dehydrogenation of organic molecules. nih.govresearchgate.net These systems operate in a cycle where a hydrogen-lean oil (like a DBT mixture containing dibenzylbenzene) is catalytically hydrogenated for storage and then dehydrogenated to release hydrogen gas on demand. nih.goveuropa.eu

Efficient hydrogen storage and release in LOHC systems are contingent on catalyst performance and reaction conditions. The hydrogenation process, which stores hydrogen, typically involves reacting the aromatic LOHC compound with hydrogen gas under pressure in the presence of a catalyst. researchgate.net Conversely, dehydrogenation releases the stored hydrogen, a process that is endothermic and requires significant heat input. europa.eu

Hydrogenation Process: The catalytic hydrogenation of a commercial LOHC mixture, which can contain dibenzylbenzene (DBB) alongside various isomers of dibenzyltoluene, is a critical step for hydrogen storage. bg.ac.rsresearchgate.net Research into these mixtures using catalysts like Ruthenium on alumina (B75360) (Ru/Al₂O₃) has been conducted to understand and model the reaction kinetics. bg.ac.rsresearchgate.net The process involves the saturation of the aromatic rings of the LOHC molecules. Studies on DBT hydrogenation have shown that the reaction typically proceeds with a high preference for the side aromatic rings being hydrogenated before the central ring. nih.gov

Key parameters influencing the efficiency of hydrogenation include:

Temperature: Optimal temperatures for hydrogenation are sought to ensure a high reaction rate without causing undesirable side reactions.

Pressure: Higher hydrogen pressure generally favors the hydrogenation reaction.

Catalyst: The choice of catalyst (e.g., Ruthenium, Platinum) is crucial for the reaction's efficiency and selectivity. researchgate.net

Table 1: Typical Reaction Conditions for LOHC Systems Based on Dibenzyltoluene/Dibenzylbenzene Mixtures

| Process | Parameter | Typical Range/Value | Catalyst Examples | Source |

|---|---|---|---|---|

| Hydrogenation (Storage) | Temperature | 120 - 200 °C | Ru/Al₂O₃, Pt/Al₂O₃ | researchgate.netresearchgate.net |

| Pressure | 30 - 100 bar | |||

| Key Objective | High degree of hydrogenation, high reaction rate | |||

| Dehydrogenation (Release) | Temperature | 260 - 320 °C | Pt/Al₂O₃, Pt/C | europa.euresearchgate.net |

| Pressure | Atmospheric to low pressure (1-5 bar) | |||

| Key Objective | High hydrogen yield, catalyst stability, lower temperature |

Optimizing LOHC technology involves several key areas where the composition of the carrier fluid is relevant:

Kinetic Modeling: Developing reliable kinetic models for both the hydrogenation and dehydrogenation processes requires understanding the behavior of all components in the mixture, including dibenzylbenzene. bg.ac.rsresearchgate.net This allows for better reactor design and process control.

Catalyst Development: Catalysts must be robust and efficient for the entire mixture of isomers and related compounds. The presence of different molecules can influence catalyst activity and long-term stability, potentially leading to deactivation. researchgate.net

Reaction Pathways: The specific hydrogenation pathway—which aromatic rings are saturated first—can be influenced by the molecular structure. While studies have focused on DBT, understanding the pathways for all components is necessary for a complete picture of the storage process. nih.gov

Molecular Engineering: Recent research has explored molecular engineering approaches to improve LOHC performance. For instance, rearranging the methyl group in DBT to create benzyl-methylbenzyl-benzene (BMB) has been shown to improve hydrogenation and dehydrogenation rates. elsevierpure.com This highlights that even subtle changes in the molecular structure of the dibenzylbenzene framework can significantly impact performance, suggesting that specific isomers of dibenzylbenzene could offer unique advantages or disadvantages within a LOHC system.

Table 2: Research Focus for LOHC Technology Optimization

| Area of Optimization | Objective | Relevance of Dibenzylbenzene | Source |

|---|---|---|---|

| Catalyst Design | Lower dehydrogenation temperature, increase reaction rates, improve stability. | Catalyst must be effective for all components in the technical-grade mixture, including dibenzylbenzene isomers. | researchgate.net |

| Kinetic Analysis | Develop accurate models for reactor design and process simulation. | The presence of dibenzylbenzene affects the overall reaction kinetics of the LOHC fluid. | bg.ac.rsresearchgate.net |

| Process Intensification | Improve heat and mass transfer within reactors to enhance efficiency. | The physical properties of the entire mixture, influenced by its components, affect heat and mass transfer characteristics. | researchgate.net |

| Molecular Engineering | Design novel LOHC molecules with superior properties (e.g., lower dehydrogenation enthalpy, faster kinetics). | The dibenzylbenzene structure serves as a foundational framework that can be modified to enhance performance. | elsevierpure.com |

Precursors for Polymeric and Supramolecular Structures

Extensive research into the applications of 1,3-dibenzylbenzene as a direct precursor for the synthesis of polymeric and supramolecular structures has not yielded specific examples in the public domain. Scientific literature primarily focuses on benzene (B151609) derivatives that contain reactive functional groups, such as vinyl, ethynyl, or isopropenyl moieties, which can readily undergo polymerization.

For instance, studies have explored the anionic polymerization of 1,3-diisopropenylbenzene, which, due to its double bonds, can form linear polymers at low conversion rates. These polymers possess pendant unsaturated groups that can be utilized for subsequent grafting reactions. Similarly, the polymerization of diethynylarenes, such as 1,3-diethynylbenzene, has been investigated for the synthesis of crosslinked polyphenylenes through polycyclotrimerization. These polymers are noted for their thermal stability.

Furthermore, the field of supramolecular chemistry often utilizes benzene derivatives with specific functionalities that can direct non-covalent interactions. For example, 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups have been shown to form distinct supramolecular patterns through interactions like C-H⋯O, C-H⋯π, and halogen bonds.

However, detailed research findings or established methodologies for the use of this compound, which lacks such readily polymerizable or strongly interacting groups, in the synthesis of advanced materials with defined architectures or for the rational design of tailored material properties, are not currently available in published literature. The benzyl (B1604629) groups in this compound are not amenable to common polymerization techniques, and the molecule itself does not possess the features typically exploited for creating complex, ordered supramolecular assemblies.

Consequently, the following subsections on the synthesis of advanced materials and the rational design for tailored material properties, as they pertain specifically to this compound, cannot be substantiated with current scientific evidence.

Synthesis of Advanced Materials with Defined Architectures

There is no available scientific literature detailing the use of this compound as a monomer or building block for the synthesis of polymers or supramolecular structures with defined architectures.

Rational Design for Tailored Material Properties

As there are no known materials synthesized directly from this compound, there is no information available on the rational design of such materials for tailored properties.

Computational and Theoretical Investigations of 1,3 Dibenzylbenzene

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By applying classical mechanics, MD simulations can predict how a system will evolve over time, offering insights into material properties like thermal conductance and mechanical stiffness.

Prediction and Evaluation of Thermal Conductance in Molecular Systems

Theoretical classical molecular dynamics simulations have been employed to evaluate the thermal conductance of various molecules, including 1,3-dibenzylbenzene, when serving as thermal bridges between graphene nanosheets. researchgate.net In a study investigating a range of molecular junctions, this compound, also referred to as PCP, was analyzed for its effectiveness in transferring heat. iucr.org

The simulations, conducted using the Large-scale Atomistic Molecular Massively Parallel Simulator (LAMMPS) code with the COMPASS force field, calculated the molecular thermal conductance (Gm) based on Fourier's law in a non-equilibrium molecular dynamics (NEMD) setup. iucr.org For the this compound junction, which has an application distance of 16.3 Å, the thermal conductance was found to be 221 ± 14 pW K⁻¹. iucr.org

| Short Name | Molecular Junction | Molecular Thermal Conductance (Gm) [pW K⁻¹] | Elastic Modulus (E) [GPa] | Application Distance (d) [Å] |

|---|---|---|---|---|

| PCP | This compound | 221 ± 14 | 85 | 16.3 |

| POP | 1,3-Diphenoxybenzene (B1666200) | 260 ± 16 | 152 | 16.6 |

| C4OP | 1,4-Diphenoxybutane | 148 ± 23 | 72 | 16.3 |

Analysis of Molecular Stiffness and Chain Chemistry

Through simulated tensile deformation of the molecular junction, a significant difference in elastic moduli was observed between this compound (PCP) and 1,3-diphenoxybenzene (POP). The calculated elastic modulus for the this compound junction was 85 GPa. iucr.org In contrast, the POP junction, which features ether linkages, was found to be considerably stiffer with an elastic modulus of 152 GPa. iucr.org

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on quantum mechanics that are used to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is one of the most widely used techniques within this field.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgscispace.com It uses functionals of the electron density to determine the properties of a system, making it a versatile tool in computational chemistry. wikipedia.orgrsc.org

While DFT has been extensively applied to a wide variety of substituted benzene (B151609) derivatives to analyze their electronic properties, charge distribution, and molecular orbitals, specific DFT studies focusing on the detailed electronic structure analysis of this compound were not prominently available in the searched scientific literature. globalresearchonline.netorientjchem.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy required for electronic transitions. physchemres.orgunl.edu A smaller gap generally implies higher chemical reactivity and polarizability. researchgate.net

Although the calculation of HOMO-LUMO gaps via DFT is a standard procedure for characterizing new compounds, specific published data detailing the HOMO-LUMO energy gap and associated electronic transitions for this compound could not be identified in the reviewed literature. youtube.comscilit.com

Aromaticity is a key concept in chemistry, and various computational indices have been developed to quantify it. mdpi.commasterorganicchemistry.com These include indices based on electronic delocalization, such as the Para-Delocalization Index (PDI) and the Multicenter Index (MCI), and those based on magnetic properties, like the Nucleus-Independent Chemical Shift (NICS). researchgate.netmdpi.comnih.gov These indices, along with analyses of charge distribution, provide a detailed picture of the electronic nature of cyclic conjugated systems. orientjchem.orgnih.gov

Despite the availability of these methods for characterizing aromatic compounds, a specific computational study reporting the values of PDI, MCBO, RCS, or NICS aromaticity indices for the benzene rings within this compound, or a detailed analysis of its charge distribution, was not found in the surveyed research.

Theoretical Insights into Solute-Solvent Interactions for Related Aromatic Systems

The interactions between a solute and the surrounding solvent molecules are fundamental to understanding and predicting chemical behavior, including reactivity, stability, and solubility. nih.gov For aromatic systems, these interactions can be particularly complex, involving a delicate balance of forces. rsc.org

Theoretical studies provide a molecular-level picture of these interactions. nih.gov A key factor is the attenuation of electrostatic interactions by high-dielectric solvents. rsc.org However, even in aqueous environments, electrostatic forces can remain significant, particularly when polarized C-H groups interact with aromatic rings (CH/π interactions). rsc.org The stability of such complexes is not solely dependent on direct donor-acceptor contacts but is also heavily influenced by solute-solvent and solvent-solvent interactions, highlighting the important role of solvophobic forces. rsc.org

Computational approaches, such as applying an external electric field in quantum chemistry calculations, can help to distinguish between the macroscopic effects of the solvent's reaction field and specific, direct solute-solvent interactions. mdpi.com This method has been used to model the changes in electron density of a solvated molecule caused by the solvent's electric field. mdpi.com The choice of solvent is critical, as even nonpolar solvents can influence tautomeric equilibria, demonstrating the sensitivity of molecular systems to their environment. mdpi.com

Variations in solvent polarity can directly impact the energy distribution in the excited state of a molecule. researchgate.net For some aromatic compounds, an increase in solvent polarity leads to a larger Stokes' shift, indicating specific solute-solvent interactions. researchgate.net This phenomenon, known as a redshift, results from a significant difference between the solute's excited state and the ground state charge distribution, leading to a more effective interaction with polar solvent molecules. researchgate.net

The table below summarizes key theoretical insights into solute-solvent interactions for aromatic systems.

| Interaction Type | Key Theoretical Insights | Relevant Compounds/Systems |

| CH/π Interactions | Stability is a balance of dispersion and electrostatic forces, with solvophobic forces playing a significant role in water. rsc.org | Carbohydrate/aromatic complexes rsc.org |

| General Solvation | An external electric field can model the solvent's effect on the solute's electron density, separating macroscopic and specific interactions. mdpi.com | 2,6-di-tert-butyl-4-hydroxy-pyridine mdpi.com |

| Solvatochromism | Increasing solvent polarity can lead to a redshift in fluorescence spectra due to strong specific interactions in the excited state. researchgate.net | 1,3-Benzodioxole derivatives researchgate.net |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structures of molecules and how they might interact with each other. These techniques are crucial in fields like drug design and materials science. nih.govrsc.org

Prediction of Molecular Conformations and Interactions

Predicting the stable three-dimensional conformations of molecules is a significant challenge in computational chemistry. neurips.cc Recent advances in machine learning, such as dynamic graph score matching, have shown promise by modeling both local and long-range interactions between atoms. neurips.cc This approach dynamically constructs graph structures based on the spatial proximity of atoms, allowing for the prediction of conformations for a wide range of systems, including large molecules and multi-molecular complexes. neurips.cc

For flexible molecules like this compound, computational modeling can predict the most stable arrangement of the benzyl (B1604629) groups relative to the central benzene ring. soton.ac.uk However, it is important to note that crystal packing forces, such as hydrogen bonding, can override the predicted most stable gas-phase conformation. soton.ac.uk For instance, in a study of related pincer-type molecules, computational modeling predicted a coplanar arrangement of amide groups with the core ring, but X-ray crystallography revealed that the groups were twisted out of the plane due to intermolecular interactions in the solid state. soton.ac.uk

Molecular dynamics simulations can be employed to study the behavior of molecules over time, providing insights into their flexibility and interaction with their environment. rsc.org For example, simulations of this compound as a molecular junction between graphene sheets have been used to evaluate its thermal conductance and mechanical response. rsc.org These studies revealed that the flexibility of the methylene (B1212753) bridges in this compound plays a role in its properties as a thermal bridge. rsc.org

The table below presents data on the predicted conformations of related molecules.

| Molecule | Predicted Conformation (Gas Phase) | Observed Conformation (Solid State) | Factors Influencing Conformation |

| Pyridine-2,6-dicarboxamides | Coplanar cis-trans | Twisted | Crystal packing forces, hydrogen bonding soton.ac.uk |

| 1,3-Difluoropropane | gg(l) | - | Stabilizing σC–H → σ*C–F interactions nih.gov |

Structure-Activity Relationship Studies (relevant for derivative design)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or physical properties. chemisgroup.usbrieflands.com This knowledge is vital for the rational design of new molecules with desired characteristics. nih.gov

In the context of drug discovery, SAR studies, often coupled with molecular modeling and docking, help in designing derivatives with improved potency and selectivity. chemisgroup.us For example, in the development of 1,4-benzodiazepine (B1214927) derivatives, modifications to the diazepine (B8756704) ring were found to be more impactful on activity than changes to the benzene ring. chemisgroup.us Similarly, for inhibitors of the USP1/UAF1 deubiquitinase complex, a strong correlation was found between the inhibitory potency of N-benzyl-2-phenylpyrimidin-4-amine derivatives and their anticancer activity. nih.gov

The design of fluorinated this compound derivatives has been explored for the recognition of molecules with lone pair-bearing atoms. niist.res.in By substituting the hydrogen atoms on the benzene rings with fluorine, the electron-deficient nature of the aromatic rings is enhanced, making them suitable receptors for electron-rich species. niist.res.in For instance, a fluorinated this compound was designed as a receptor for molecules like ozone (O₃) and the nitrate (B79036) anion (NO₃⁻). niist.res.in

The table below outlines key findings from SAR studies of related compound classes.

| Compound Class | Key Structural Features for Activity | Application |

| 1,4-Benzodiazepines | Substituents on the diazepine ring. chemisgroup.us | Anxiolytics, anticonvulsants chemisgroup.us |

| N-benzyl-2-phenylpyrimidin-4-amines | N-benzyl and 2-phenyl groups. nih.gov | Anticancer agents nih.gov |

| Fluorinated Dibenzylbenzenes | Fluorination of the benzene rings. niist.res.in | Molecular receptors niist.res.in |

| 5-(nitroaryl)-1,3,4-thiadiazoles | Alkylthio side chains and the specific nitroheterocyclic ring. brieflands.com | Anti-Helicobacter pylori agents brieflands.com |

Advanced Analytical Techniques for Research Characterization of 1,3 Dibenzylbenzene

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the chemical environment of atoms and the connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. It is a primary tool for structural elucidation and purity assessment.

¹H (Proton) and ¹³C (Carbon-13) NMR are the most common NMR techniques used for organic compounds. For 1,3-dibenzylbenzene (C₂₀H₁₈), these methods confirm the molecular structure and can detect the presence of impurities or other positional isomers.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different types of protons. The four protons of the two equivalent methylene (B1212753) bridges (-CH₂-) would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. The protons on the three aromatic rings would produce a complex series of multiplets in the aromatic region, generally between 7.0 and 7.4 ppm. The integration of these signals would correspond to a 4:14 proton ratio (methylene:aromatic), confirming the structure.

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the C₂ symmetry of the this compound molecule, it would exhibit a specific number of unique carbon signals. The spectrum would show a signal for the methylene carbons and several distinct signals for the aromatic carbons, with their chemical shifts influenced by their position on the rings. Purity is assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) values based on the known ranges for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methylene | ¹H | ~4.0 | Singlet (s) |

| Aromatic | ¹H | ~7.0 - 7.4 | Multiplet (m) |

| Methylene | ¹³C | ~41 | - |

| Aromatic (unsubstituted C of terminal rings) | ¹³C | ~126 - 129 | - |

| Aromatic (substituted C of terminal rings) | ¹³C | ~141 | - |

| Aromatic (substituted C of central ring) | ¹³C | ~142 | - |

| Aromatic (unsubstituted C of central ring) | ¹³C | ~127 - 129 | - |

NMR spectroscopy is an excellent tool for real-time or time-point monitoring of chemical reactions. For the synthesis of this compound, often achieved through a Friedel-Crafts alkylation reaction, NMR can track the conversion of reactants to products.

For instance, in a reaction between benzene (B151609) and 1,3-bis(chloromethyl)benzene, ¹H NMR can be used to monitor the reaction progress. This is achieved by observing the disappearance of the singlet corresponding to the -CH₂Cl protons of the starting material (typically around 4.6 ppm) and the concurrent appearance of the singlet for the -CH₂-Ar protons of the this compound product (around 4.0 ppm). The relative integration of these peaks over time allows for the calculation of reaction kinetics and the determination of the reaction's endpoint, ensuring optimal yield and purity.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for compound identification, purity analysis, and molecular weight determination.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. researchgate.net In the context of this compound, GC is highly effective for separating it from its positional isomers (1,2- and 1,4-dibenzylbenzene) and other potential impurities. nih.gov The time it takes for a compound to pass through the GC column, known as the retention time, is a characteristic property used for identification.

Following separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum displays a fragmentation pattern that serves as a molecular fingerprint. For alkyl-substituted benzene rings, a common fragmentation involves the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com The mass spectrum of dibenzylbenzene isomers is expected to show a prominent molecular ion peak (M⁺) at m/z 258, corresponding to its molecular weight. Other significant fragments would include a peak at m/z 167, resulting from the loss of a benzyl (B1604629) radical ([M-91]⁺), and the base peak at m/z 91. youtube.comnih.gov Analysis of the GC chromatogram for a single sharp peak at the expected retention time, coupled with a mass spectrum matching the expected pattern, confirms the identity and high purity of the this compound sample.

Interactive Table 2: Expected Mass Fragments for Dibenzylbenzene Isomers in GC-MS (EI)

This table is based on typical fragmentation patterns for alkylbenzenes and specific data available for the 1,4-isomer, which is expected to be very similar for the 1,3-isomer. youtube.comnih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Significance |

| 258 | Molecular Ion [M]⁺ | [C₂₀H₁₈]⁺ | Confirms molecular weight. |

| 167 | [M - C₇H₇]⁺ | [C₁₃H₁₁]⁺ | Loss of a benzyl group. |

| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | Loss of H₂ from the m/z 167 fragment. |

| 91 | Tropylium Ion [C₇H₇]⁺ | [C₇H₇]⁺ | Characteristic fragment for benzyl groups; often the base peak. |

| 77 | Phenyl Ion [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CH₂ from the benzyl fragment. |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion. |

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to four or more decimal places. This accuracy is crucial for unambiguously determining the elemental composition of a molecule. While standard MS can confirm the integer molecular weight (258 amu), HRMS can distinguish this compound (C₂₀H₁₈) from any other compound that might have the same nominal mass but a different elemental formula.

The calculated monoisotopic mass of this compound is 258.14085 Da. An HRMS measurement would be expected to yield a value very close to this, within a few parts per million (ppm). This high level of accuracy provides definitive confirmation of the molecular formula and is a cornerstone of modern chemical characterization.

Interactive Table 3: Accurate Mass Determination of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₂₀H₁₈ |

| Calculated Monoisotopic Mass (Exact Mass) | 258.14085 Da |

| Hypothetical Measured Mass | 258.14110 Da |

| Mass Error | +0.00025 Da |

| Mass Error (ppm) | +0.97 ppm |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar and large molecules. However, for nonpolar aromatic hydrocarbons like this compound, standard ESI is not the conventional method due to the difficulty in protonating or forming adducts with such molecules in solution. nih.govacs.org More commonly, techniques like atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are used for such compounds. When ESI is applied, often with a dopant or a silver(I) salt to facilitate cationization, valuable information about the molecular weight and fragmentation pattern can be obtained. nih.govresearchgate.net

The molecular ion of this compound (C₂₀H₁₈) has a monoisotopic mass of approximately 258.14 Da. In a hypothetical ESI-MS experiment, this would be observed as the [M+H]⁺ ion at m/z 259.15 or as an adduct with a cation like sodium, [M+Na]⁺, at m/z 281.13.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion would be expected to fragment in a manner characteristic of alkyl-substituted benzenes. jove.com The primary fragmentation pathway would likely involve the cleavage of the benzylic C-C bond, which is the weakest bond in the aliphatic bridge. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium ion, both appearing at m/z 91. Another significant fragmentation would be the loss of a benzyl radical (C₇H₇•) from the molecular ion, resulting in a fragment at m/z 167. Further fragmentation of the [M-C₇H₇]⁺ ion could occur through the loss of neutral molecules like acetylene (C₂H₂).

Table 1: Predicted ESI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 259.15 | [M+H]⁺ | [C₂₀H₁₉]⁺ |

| 167.09 | [M-C₇H₇]⁺ | [C₁₃H₁₁]⁺ |

Note: This data is predictive and based on the general fragmentation patterns of similar aromatic hydrocarbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The key vibrational modes for this compound would include:

Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹. libretexts.orgspectroscopyonline.com

Aliphatic C-H Stretching: The methylene (-CH₂-) groups will show symmetric and asymmetric stretching vibrations in the 2925-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene rings gives rise to a series of characteristic peaks between 1620 and 1400 cm⁻¹. spectroscopyonline.com

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene rings can be inferred from the strong OOP C-H bending vibrations in the 900-675 cm⁻¹ region. libretexts.orgspectroscopyonline.com For the central 1,3-disubstituted ring, characteristic bands would be expected. The terminal monosubstituted benzyl groups would also have their own characteristic OOP bending frequencies. spectroscopyonline.com

Raman spectroscopy, which is sensitive to the polarizability of bonds, would complement the IR data, particularly for the symmetric vibrations of the benzene rings and the C-C backbone. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2925 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1400 | IR, Raman |

| C-H Out-of-Plane Bending (1,3-disubstituted) | 810 - 750 and ~690 | IR |

Note: These are general frequency ranges for the expected functional groups and substitution patterns.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and the matrix in which it is found. patsnap.com

High-Performance Liquid Chromatography (HPLC) for Compound Detection and Separation

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For aromatic hydrocarbons like this compound, reversed-phase HPLC is the most common approach. sigmaaldrich.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The retention of this compound in reversed-phase HPLC is primarily governed by its hydrophobicity. acs.org Due to its nonpolar nature, it will have a strong affinity for the C18 stationary phase, leading to a relatively long retention time compared to more polar compounds. The separation of isomers is possible by optimizing the mobile phase composition, flow rate, and column temperature. Detection is typically achieved using a UV detector, as the benzene rings in this compound absorb strongly in the UV region (around 254 nm).

Table 3: Typical HPLC Conditions for Aromatic Hydrocarbon Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm |

Note: These are typical starting conditions for the analysis of polycyclic aromatic hydrocarbons and would require optimization for this compound.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC) for Volatile Compound Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chemicke-listy.cz this compound, with an estimated boiling point, is well-suited for GC analysis. High-Resolution Gas Chromatography (HRGC), which utilizes capillary columns, offers excellent separation efficiency, allowing for the resolution of closely related isomers. chemicke-listy.cz

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation is achieved based on the compound's boiling point and its interaction with the stationary phase. For aromatic hydrocarbons, a nonpolar or moderately polar stationary phase (e.g., 5% phenyl-polysiloxane) is commonly used. nih.gov The elution order is generally determined by the boiling points of the compounds, with lower boiling point compounds eluting first. nih.gov A Flame Ionization Detector (FID) is often used for detection due to its high sensitivity to hydrocarbons. For definitive identification, a mass spectrometer (GC-MS) can be used as the detector. tdi-bi.com

Table 4: Typical GC Conditions for High Boiling Aromatic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C |

| Detector | FID or Mass Spectrometer |

Note: The specific temperature program would need to be optimized to achieve good separation for this compound and its isomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

As of the current literature, a crystal structure for this compound has not been reported in major crystallographic databases. However, the crystal structure of its isomer, 1,4-dibenzylbenzene (B8799938), has been determined, and can be used to illustrate the type of information that can be obtained from such an analysis. researchgate.netnih.gov

Analysis of Molecular Geometry and Crystal Packing

The crystal packing of 1,4-dibenzylbenzene shows a herringbone arrangement, a common packing motif for aromatic molecules, where the phenyl groups of adjacent molecules are oriented towards each other. researchgate.net This type of packing is driven by van der Waals forces and optimizes the intermolecular interactions.

A similar analysis for this compound, were a suitable crystal to be grown and analyzed, would reveal its unique molecular geometry, including the bond lengths and angles within the molecule, and the specific way in which the molecules pack together in the solid state. This would provide fundamental insights into its solid-state properties.

Table 5: Crystallographic Data for 1,4-Dibenzylbenzene (Isomer of this compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₈ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.090 |

| b (Å) | 7.8736 |

| c (Å) | 18.379 |

| β (°) | 90.58 |

| Volume (ų) | 1460.1 |

| Dihedral Angle (phenyl-central ring) (°) | 88.39 |

Source: Acta Crystallographica Section E: Crystallographic Communications, 2007, E63, o3393. researchgate.net Note: This data pertains to the isomer 1,4-dibenzylbenzene.

Integration of Multiple Analytical Platforms for Comprehensive Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of a mixture and provides information about their molecular weight and fragmentation patterns. For a sample of this compound, GC would yield a chromatogram with a principal peak corresponding to the retention time of the compound. The mass spectrum associated with this peak would show the molecular ion (M+) and characteristic fragment ions. The fragmentation pattern is crucial for confirming the presence of the benzyl and phenyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would show distinct signals for the benzylic protons and the aromatic protons on both the central and pendant phenyl rings. The splitting patterns and integration of these signals are key to confirming the 1,3-substitution. Similarly, the ¹³C NMR spectrum would show a unique set of signals for each chemically distinct carbon atom, further corroborating the molecular structure.

The true power of an integrated approach lies in the cross-validation of data from each technique. For instance, the molecular weight determined by MS can be confirmed by the molecular formula derived from NMR data. The substitution pattern suggested by the splitting patterns in the ¹H NMR spectrum can be supported by the number of signals in the ¹³C NMR spectrum and the characteristic bands in the FT-IR and Raman spectra. This collective dataset provides a much higher degree of confidence in the identity and purity of the this compound sample than any single technique could offer.

Detailed Research Findings

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzylic (-CH₂-) | ~4.0 | Singlet | 4H |

| Aromatic (Pendant Phenyl) | 7.2-7.4 | Multiplet | 10H |

| Aromatic (Central Ring, H-2) | ~7.1-7.2 | Singlet | 1H |

| Aromatic (Central Ring, H-4, H-6) | ~7.0-7.1 | Doublet | 2H |

| Aromatic (Central Ring, H-5) | ~6.9-7.0 | Triplet | 1H |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Benzylic (-CH₂-) | ~41 |

| Aromatic (Central Ring, C-1, C-3) | ~141 |

| Aromatic (Central Ring, C-2) | ~129 |

| Aromatic (Central Ring, C-4, C-6) | ~128.5 |

| Aromatic (Central Ring, C-5) | ~126 |

| Aromatic (Pendant Phenyl, C-ipso) | ~140 |

| Aromatic (Pendant Phenyl, C-ortho) | ~129.5 |

| Aromatic (Pendant Phenyl, C-meta) | ~128 |

| Aromatic (Pendant Phenyl, C-para) | ~127 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 258 | [C₂₀H₁₈]⁺ | Molecular Ion (M⁺) |

| 167 | [C₁₃H₁₁]⁺ | Loss of a benzyl radical ([M-C₇H₇]⁺) |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 4: Key FT-IR and Raman Vibrational Bands for Aromatic Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-H In-plane Bend | 1300-1000 | FT-IR, Raman |

| C-H Out-of-plane Bend | 900-675 | FT-IR, Raman |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Research Trajectories and Emerging Areas for 1,3 Dibenzylbenzene Chemistry

Catalyst Development for Sustainable Synthesis

The development of efficient and environmentally benign catalytic systems is a cornerstone of modern chemistry. For 1,3-dibenzylbenzene, research is increasingly directed towards sustainable production methods that minimize waste and energy consumption.

Green Chemistry Approaches and Solvent-Free Protocols

The principles of green chemistry are guiding the development of new synthetic routes to this compound and its derivatives. researchgate.netmatanginicollege.ac.in A key focus is the reduction or elimination of hazardous solvents, which are a major source of industrial waste. researchgate.netbeilstein-journals.orgbohrium.com

Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemistry, represent a significant area of investigation. beilstein-journals.org For instance, solvent-free methods have been successfully developed for the synthesis of various heterocyclic and aromatic compounds, demonstrating the potential for high yields and reduced reaction times. researchgate.netresearchgate.netbas.bg One approach involves the solid-state synthesis of related compounds like benzilic acid, where reactants are ground together and heated, eliminating the need for a solvent. matanginicollege.ac.in Similarly, the use of water as a solvent in reactions like cyclotrimerization to form substituted benzenes showcases a greener alternative to traditional organic solvents. researchgate.net

Heterogeneous catalysts are also central to green synthesis, as they can be easily separated from the reaction mixture and recycled. mdpi.comessentialchemicalindustry.orgunizin.org Iron-based catalysts, in particular, are gaining attention due to iron's abundance and low toxicity. mdpi.com Research has shown that iron-loaded mesoporous materials can effectively catalyze the benzylation of aromatics, yielding isomers of dibenzylbenzene. mdpi.com These solid acid catalysts offer a recyclable and environmentally benign alternative to hazardous homogeneous catalysts like AlCl3. researchgate.net

| Green Synthesis Approach | Catalyst/Conditions | Key Advantages | Relevant Compound Class |

| Solvent-Free Synthesis | Microwave Irradiation / Grinding | Reduced waste, shorter reaction times, energy efficiency | Heterocycles, 1,3,5-Trisubstituted Benzenes |

| Aqueous Medium Synthesis | Water as solvent | Environmentally benign, improved safety | 1,3,5-Trisubstituted Benzenes |

| Heterogeneous Catalysis | Iron-loaded mesoporous silicates | Catalyst recyclability, reduced waste, high stability | Benzylated Aromatics (inc. Dibenzylbenzene isomers) |

| Phase Transfer Catalysis | Quaternary ammonium (B1175870) salts | Facilitates reactions between immiscible reactants, milder conditions | Cyanooctane, Benzoic Acid |

This table summarizes various green chemistry approaches applicable to the synthesis of this compound and related aromatic compounds.

Exploration of Novel Catalyst Systems for Specific Transformations

Beyond general green approaches, research is focused on creating novel catalyst systems for specific chemical transformations involving this compound and its precursors. This includes the development of catalysts with enhanced selectivity and activity for reactions such as Friedel-Crafts alkylation, coupling reactions, and functional group transformations. lookchem.com

Homogeneous metal-organic catalysts have demonstrated high selectivity and stability in various synthetic reactions. libretexts.org The development of cooperative multi-catalyst systems, where two or more catalysts work in concert, is a promising strategy for achieving complex transformations in a single pot. libretexts.org For example, an iron-catalyzed acceptorless dehydrogenative coupling has been used for the selective synthesis of 1,2-disubstituted benzimidazoles, a reaction that can be influenced by catalyst loading to control side products like N,N'-dibenzylbenzene-1,2-diamine.

The use of bimetallic catalysts, such as Pt-Re on alumina (B75360), has shown enhanced performance in the dehydrogenation of hydrogen carriers, a reaction relevant to the application of this compound derivatives in energy storage. rsc.org Similarly, gold-based heterogeneous catalysts are being explored for their high activity at low temperatures in reactions like CO oxidation and water-gas shift, with supports like titania and hematite (B75146) playing a crucial role in their effectiveness. wikipedia.org The design of such advanced catalysts, potentially through computational modeling and high-throughput screening, will be critical for enabling more efficient and selective syntheses and applications of this compound.

Advanced Materials Design and Engineering

The unique structural features of this compound make it an attractive building block for advanced materials. Its rigid-yet-flexible nature allows for the precise engineering of materials with tailored thermal, mechanical, and energy storage properties.

Tailoring Interfacial Thermal Transport in Nanocomposites

Theoretical classical molecular dynamics (MD) simulations have been employed to investigate the potential of various molecules to act as thermal bridges between graphene nanosheets. rsc.orgmdpi.com In these studies, this compound (referred to as PCP in the research) was identified as a candidate for such molecular junctions. rsc.orgmdpi.com The simulations compare its performance to other molecules, assessing factors like thermal conductance and mechanical stiffness. rsc.orgmdpi.com

The research found that the thermal conductance of junctions based on this compound was significant, although slightly lower than ether-bridged counterparts like diphenoxybenzene (POP). mdpi.com The analysis of the vibrational density of states (VDOS) provides insights into how the molecular structure influences phonon matching between the junction and the graphene sheets, which is critical for efficient thermal transport. mdpi.com This knowledge-driven approach allows for the design of molecular junctions to control and enhance interfacial thermal transport, which is crucial for developing more efficient heat management materials for applications in electronics and energy storage devices. rsc.orgmdpi.com

| Molecular Junction | Inter-platelet Distance (Å) | Thermal Conductance (pW K⁻¹) | Stiffness (nN) |

| This compound (PCP) | 16.3 | 221 ± 14 | 1.8 ± 0.2 |

| Diphenoxybenzene (POP) | 16.6 | 260 ± 16 | 2.1 ± 0.1 |

| 1,7-Diphenylheptane (C7P) | 23.6 | 129 ± 12 | 0.9 ± 0.1 |

| Biphenyl (BP) | 11.2 | 261 ± 15 | 3.5 ± 0.1 |

This interactive data table, based on molecular dynamics simulations, compares the performance of this compound (PCP) with other molecules as thermal bridges between graphene sheets. mdpi.com

Enhancing LOHC System Efficiency for Energy Storage

Liquid Organic Hydrogen Carriers (LOHCs) are a promising technology for the safe storage and transport of hydrogen. mdpi.comrivm.nl The technology relies on the reversible catalytic hydrogenation and dehydrogenation of an organic liquid. researchgate.netresearchgate.net Dibenzyltoluene (DBT) is one of the most extensively studied LOHC materials, and commercial DBT mixtures often contain isomers of dibenzylbenzene (DBB). mdpi.comresearchgate.net

The efficiency of an LOHC system is determined by factors such as its hydrogen storage capacity, the kinetics of the hydrogenation and dehydrogenation reactions, and the stability of the carrier molecule over multiple cycles. researchgate.netnih.gov Research into DBT-based systems provides valuable insights that are relevant to this compound. For instance, the hydrogenation of DBT is typically carried out using ruthenium-based catalysts, while platinum-based catalysts are preferred for dehydrogenation. mdpi.comresearchgate.netresearchgate.net Studies have shown that the dehydrogenation of perhydro-dibenzyltoluene can achieve high yields of hydrogen at temperatures around 290-320°C. researchgate.netresearchgate.net

| LOHC System Component | Hydrogenation Conditions | Dehydrogenation Conditions | Gravimetric H₂ Capacity (wt%) |

| Dibenzyltoluene (DBT) | Ru/Al₂O₃ catalyst, 120-200°C, 50 bar | Pt/Al₂O₃ catalyst, 290-320°C, 1-5 bar | ~6.2 |

| N-Ethylcarbazole (NEC) | - | <200°C | 5.8 |

| Toluene | 120-250°C, 1-50 bar | 280-350°C, 1-5 bar | - |

This table presents typical operating conditions and hydrogen storage capacities for common LOHC systems, providing context for the potential application of this compound. researchgate.netmdpi.com

Exploration of Novel Derivative Architectures